Phenethyl ferulate

Description

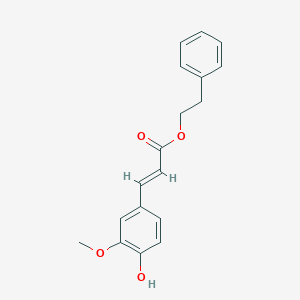

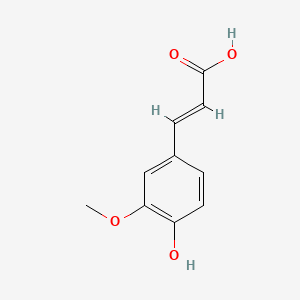

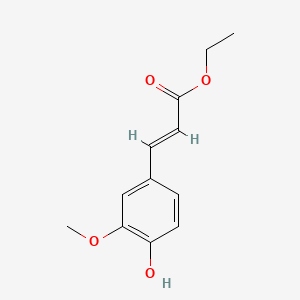

a caffeic acid ester present in propolis, a natural resin produced by honey bees; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

2-phenylethyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-21-17-13-15(7-9-16(17)19)8-10-18(20)22-12-11-14-5-3-2-4-6-14/h2-10,13,19H,11-12H2,1H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZQNYPBIOHVQQN-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)OCCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021143 | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71835-85-3, 132335-98-9 | |

| Record name | Phenylethyl 3-methylcaffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071835853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenylethyl-3-methylcaffeate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenethyl ferulate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B49B43355J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenethyl Ferulate: A Comprehensive Physicochemical and Mechanistic Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenethyl ferulate (PubChem CID: 5316496) is a naturally derived phenolic compound that has garnered significant interest within the scientific community for its potent biological activities. As an ester of ferulic acid and phenethyl alcohol, it belongs to the class of hydroxycinnamic acids. This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and a mechanistic exploration of its role as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₈O₄ | [1] |

| Molecular Weight | 298.33 g/mol | [1] |

| IUPAC Name | 2-phenylethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

| CAS Number | 71835-85-3 | [2] |

| Appearance | Yellow gel or yellowish solid | [3] |

| Melting Point | Data not available. The related amide, trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamide, has a melting point of 118-120°C. | [3] |

| Boiling Point | Data not available. The smaller analogue, ethyl ferulate, has a boiling point of 164-166°C at 0.5 Torr. | [4] |

| Solubility | Soluble in DMSO (≥ 2.5 mg/mL). Formulations for in vivo use have been prepared in combinations of DMSO, PEG300, Tween-80, saline, and corn oil. | [5] |

| logP (Octanol/Water) | Data not available. | |

| Storage | Store in a dry, sealed container in a freezer at -20°C. |

Synthesis and Characterization

This compound can be synthesized from ferulic acid through a multi-step process. The general synthetic scheme involves the protection of the phenolic hydroxyl group, activation of the carboxylic acid, esterification with phenethyl alcohol, and subsequent deprotection.

Characterization of the synthesized product is typically performed using spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy to identify functional groups and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the molecular structure[3].

Experimental Protocols

The following sections detail standard experimental methodologies for the determination of key physicochemical properties of phenolic esters like this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus.

Boiling Point Determination (Thiele Tube Method)

For liquid compounds, the boiling point can be determined at a given pressure using a Thiele tube.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a given solvent can be determined using the shake-flask method, followed by a suitable analytical technique for quantification.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, octanol) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted as necessary, and the concentration of this compound is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: Dual Inhibition of COX and 5-LOX

This compound exhibits its anti-inflammatory properties primarily through the dual inhibition of the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways. These two enzymes are critical in the metabolism of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. This compound has been shown to inhibit COX with an IC₅₀ of 4.35 µM and 5-LOX with an IC₅₀ of 5.75 µM[2][5][6].

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes. COX-2 is inducibly expressed in response to inflammatory stimuli and is a key target for anti-inflammatory drugs.

Computational docking studies of similar phenolic compounds with COX-2 suggest that they bind within the enzyme's active site. The binding is typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For instance, interactions with residues such as Arg120 at the channel entrance and others within the hydrophobic pocket are common for COX inhibitors[7]. This binding prevents the substrate, arachidonic acid, from accessing the catalytic site.

5-Lipoxygenase (5-LOX) Pathway

The 5-LOX enzyme, in conjunction with the 5-lipoxygenase-activating protein (FLAP), converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is subsequently metabolized to form leukotrienes. Leukotrienes are potent mediators of inflammation, particularly in allergic and respiratory conditions.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. This compound|CAS 71835-85-3|DC Chemicals [dcchemicals.com]

- 3. scholar.unhas.ac.id [scholar.unhas.ac.id]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound Datasheet DC Chemicals [dcchemicals.com]

- 7. The structure of NS-398 bound to cyclooxygenase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenethyl Ferulate: A Technical Guide to Natural Sources and Biosynthesis

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenethyl ferulate is a naturally occurring ester recognized for its significant bioactive properties, including anti-inflammatory, antioxidant, and neuroprotective activities. This technical document provides an in-depth overview of the primary natural sources of this compound, its complete biosynthetic pathway, and detailed experimental protocols for its extraction and enzymatic synthesis. Quantitative data from literature is summarized for comparative analysis. Furthermore, this guide presents visual diagrams of the biochemical pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Natural Sources of this compound

This compound is found in a limited number of natural sources, with its most significant and well-documented presence in the plant genus Notopterygium. It is also a potential, though less characterized, constituent of propolis, where related phenolic esters are abundant.

Notopterygium Species (Qianghuo)

The primary natural source of this compound is the dried roots and rhizomes of Notopterygium species, a perennial herb from the Apiaceae family.[1][2][3] In Traditional Chinese Medicine, this herb is known as "Qianghuo."[3] The two officially recognized species are Notopterygium incisum Ting ex H.T. Chang and Notopterygium franchetii H. de Boiss.[2][3]

This compound is consistently identified as a major bioactive constituent in Notopterygium incisum.[4][5] It is considered one of the principal compounds responsible for the plant's cyclooxygenase (COX) inhibitory activity.[5] Quantitative analysis via High-Performance Liquid Chromatography (HPLC) has confirmed this compound as one of the key common peaks used to assess the quality and optimal harvest time of cultivated N. incisum.[2]

Propolis

Propolis, a resinous mixture produced by honeybees, is a rich source of polyphenols, including a variety of phenolic acids and their esters. While extensively studied for caffeic acid phenethyl ester (CAPE), a structurally similar compound, the presence of this compound is also plausible due to the co-occurrence of its precursors, ferulic acid and phenethyl alcohol, in plant resins collected by bees. However, direct quantitative analysis specifically identifying this compound in most propolis samples is not as thoroughly documented as for CAPE.

Quantitative Data

The concentration of this compound can vary based on the plant part, geographical origin, and harvest time. The following table summarizes available quantitative data.

| Natural Source | Plant Part | Compound | Concentration / Yield | Analytical Method | Reference |

| Notopterygium incisum | Roots & Rhizomes | This compound | Isolated 30.0 mg from a 150.6 g ethyl acetate fraction (derived from 2 kg of dried plant material) | Column Chromatography, HPLC | [6] |

| Cultivated N. incisum | Roots & Rhizomes | This compound | Identified as one of 10 major quantifiable peaks for quality control | HPLC | [2] |

Biosynthesis of this compound

The biosynthesis of this compound is a convergent pathway involving the formation of two key precursors derived from the aromatic amino acid L-phenylalanine: Ferulic Acid and Phenethyl Alcohol . These precursors are subsequently joined via an esterification reaction.

Pathway for Ferulic Acid Biosynthesis

Ferulic acid is synthesized via the Phenylpropanoid Pathway, which begins with L-phenylalanine.

-

Deamination: L-Phenylalanine is deaminated by the enzyme Phenylalanine Ammonia-Lyase (PAL) to produce cinnamic acid.

-

Hydroxylation: Cinnamic acid is hydroxylated at the para position by Cinnamate 4-hydroxylase (C4H) to yield p-coumaric acid.

-

Second Hydroxylation: p-Coumaric acid is then hydroxylated at the meta position by p-Coumarate 3-hydroxylase (C3H) to form caffeic acid.

-

Methylation: Finally, the 3-hydroxyl group of caffeic acid is methylated by Caffeate O-methyltransferase (COMT) , using S-adenosyl methionine (SAM) as a methyl donor, to produce ferulic acid.

An alternative route involves the conversion of p-coumaric acid to its CoA thioester by 4-coumarate-CoA ligase (4CL), followed by hydroxylation and methylation.

Pathway for Phenethyl Alcohol Biosynthesis

Phenethyl alcohol is also synthesized from L-phenylalanine through a pathway analogous to the Ehrlich pathway in yeast.

-

Transamination/Decarboxylation: L-Phenylalanine undergoes either transamination to form phenylpyruvate or decarboxylation via Aromatic Amino Acid Decarboxylase (AADC) to form phenethylamine. The pathway through phenylpyruvate is common in microorganisms.

-

Decarboxylation/Oxidation: Phenylpyruvate is decarboxylated to phenylacetaldehyde. Alternatively, phenethylamine is oxidized to phenylacetaldehyde.

-

Reduction: Phenylacetaldehyde is reduced by Phenylacetaldehyde Reductase (PAR) or a similar alcohol dehydrogenase to yield 2-phenylethanol (phenethyl alcohol).

Final Esterification Step

The final step is the esterification of ferulic acid with phenethyl alcohol. In plants, this reaction is catalyzed by an acyltransferase, likely belonging to the BAHD family of acyl-CoA-dependent transferases or a similar class of enzymes capable of forming ester bonds.

Experimental Protocols

The following protocols are derived from established methodologies for the extraction of related compounds and the enzymatic synthesis of ferulate esters.

Protocol for Extraction from Notopterygium incisum

This protocol is adapted from methods used for extracting phenolic compounds from plant matrices.[6]

Objective: To extract this compound from the dried roots and rhizomes of N. incisum.

Materials:

-

Dried, powdered roots and rhizomes of N. incisum.

-

Methanol (MeOH), HPLC grade.

-

Cyclohexane (CHA), Ethyl acetate (EtOAc), n-Butanol (n-BuOH), analytical grade.

-

Deionized water.

-

Rotary evaporator.

-

Separatory funnel.

-

Filtration apparatus.

Procedure:

-

Maceration & Reflux Extraction:

-

Weigh 2 kg of powdered N. incisum and place it into a large flask.

-

Add 6 L of methanol and extract under reflux for 2 hours.

-

Filter the extract and repeat the extraction process on the plant material three more times with fresh methanol for 1 hour each.

-

Combine all methanol extracts.

-

-

Solvent Evaporation:

-

Concentrate the combined methanol extract under reduced pressure using a rotary evaporator to obtain a crude residue.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude residue in deionized water.

-

Perform sequential partitioning in a separatory funnel with cyclohexane, followed by ethyl acetate, and finally n-butanol. Collect each fraction. This compound is expected to partition primarily into the ethyl acetate fraction due to its moderate polarity.

-

-

Fraction Concentration:

-

Concentrate the ethyl acetate fraction using a rotary evaporator to yield the enriched extract.

-

-

Purification (Optional):

-

The enriched extract can be further purified using silica gel column chromatography, eluting with a gradient of petroleum ether-ethyl acetate or a similar solvent system. Fractions are collected and analyzed by HPLC to isolate pure this compound.

-

Protocol for Enzymatic Synthesis

This protocol utilizes lipase-catalyzed esterification, a green and efficient method for synthesizing esters. It is based on established procedures for ferulate and phenethyl esters.

Objective: To synthesize this compound from ferulic acid and phenethyl alcohol using an immobilized lipase.

Materials:

-

Ferulic acid.

-

Phenethyl alcohol.

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435).

-

Anhydrous solvent (e.g., 2-methyl-2-propanol or toluene).

-

Molecular sieves (4 Å) to ensure anhydrous conditions.

-

Shaker incubator or stirred reaction vessel with temperature control.

-

HPLC for reaction monitoring.

Procedure:

-

Reactant Preparation:

-

In a sealed reaction vessel, dissolve ferulic acid (e.g., 0.1 M) and phenethyl alcohol (e.g., 0.1 M, for a 1:1 molar ratio) in the chosen anhydrous solvent.

-

Add molecular sieves to the vessel and allow it to stand for at least 1 hour to remove any trace water.

-

-

Enzymatic Reaction:

-

Add the immobilized lipase (e.g., 100 mg of Novozym® 435 for a 5 mL reaction volume) to the reactant solution.

-

Place the vessel in a shaker incubator set to 60°C and agitate to ensure proper mixing.

-

-

Reaction Monitoring:

-

Periodically take small aliquots from the reaction mixture.

-

Analyze the aliquots by HPLC to monitor the consumption of ferulic acid and the formation of this compound. The reaction is typically run for 24-72 hours.

-

-

Enzyme Removal and Product Recovery:

-

Once the reaction reaches equilibrium or the desired conversion, stop the agitation.

-

Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and reused.

-

The filtrate, containing the product, unreacted substrates, and solvent, is then concentrated under reduced pressure.

-

-

Purification:

-

The resulting crude product can be purified by silica gel chromatography to isolate pure this compound.

-

Conclusion

This compound stands out as a promising natural product for pharmaceutical and nutraceutical applications. Its primary, commercially relevant source is the roots and rhizomes of Notopterygium incisum. The biosynthetic pathway, originating from L-phenylalanine, is well-understood, providing opportunities for metabolic engineering in microbial or plant systems. Furthermore, efficient and environmentally friendly enzymatic synthesis protocols offer a viable alternative to direct extraction, enabling the scalable production required for drug development and clinical investigation. This guide provides the foundational technical information necessary for researchers to explore and harness the potential of this valuable bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. [Optimal harvesting period of cultivated Notopterygium incisum based on HPLC specific chromatogram combined with chemometrics and entropy weight-gray correlation analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of Two Species of Notopterygium by GC-MS and HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of chemical constituents in different commercial parts of Notopterygium incisum by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Anti-Inflammatory Phenolic Acid Esters from the Roots and Rhizomes of Notopterygium incisium and Their Permeability in the Human Caco-2 Monolayer Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

Phenethyl Ferulate: A Technical Guide on its Anti-Inflammatory Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: Phenethyl ferulate (PF), also known as Caffeic Acid Phenethyl Ester (CAPE), is a natural compound found in honeybee propolis and the traditional Chinese medicine Notopterygii Rhizoma et Radix.[1][2][3] Extensive research has highlighted its potent anti-inflammatory properties, positioning it as a promising candidate for therapeutic development. This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of this compound, focusing on its modulation of key signaling pathways and enzymatic activities. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the core pathways to support further research and drug development efforts.

Core Mechanism of Action: Modulation of Pro-Inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling cascades that are crucial for the inflammatory response. The primary mechanisms involve the inhibition of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Akt signaling pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including those for cytokines and enzymes like iNOS and COX-2.[4][5] In resting cells, NF-κB dimers (commonly p50/p65) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[5] Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[5] This frees the NF-κB dimer to translocate to the nucleus, where it initiates the transcription of target genes.[3][5]

This compound potently inhibits this pathway. Studies on LPS-stimulated RAW 264.7 macrophages show that PF suppresses the phosphorylation of IκB-α and the subsequent degradation and nuclear translocation of the p65 subunit.[1][3] This action effectively halts the downstream transcription of NF-κB-dependent inflammatory mediators.[1][6]

Attenuation of the MAPK Signaling Pathway

The MAPK family, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinases (JNK), and p38, plays a critical role in translating extracellular stimuli into cellular inflammatory responses.[7] Activation of these kinases through phosphorylation leads to the activation of transcription factors that regulate the production of inflammatory mediators.[7][8]

This compound has been shown to significantly suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in RAW 264.7 macrophages.[1][3] By blocking the activation of these key kinases, PF effectively dampens the inflammatory cascade.

Modulation of the Akt Signaling Pathway

The Protein Kinase B (Akt) signaling pathway is involved in regulating cellular survival and metabolism, and it also cross-talks with inflammatory pathways. Western blot analyses have demonstrated that this compound significantly reduces the LPS-induced phosphorylation of Akt, indicating that PF can block this signaling pathway as part of its anti-inflammatory mechanism.[1][3]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18.[9][10] Its activation typically requires a priming signal (often from NF-κB activation) and a secondary activation signal.[9][11] While direct studies on this compound are emerging, related compounds like ferulic acid have been shown to suppress NLRP3 inflammasome formation.[9] Given that PF inhibits the NF-κB priming step, it is highly probable that it also attenuates NLRP3 inflammasome activation, thereby reducing the secretion of mature IL-1β.

Inhibition of Key Inflammatory Enzymes

This compound also directly targets enzymes responsible for synthesizing inflammatory mediators.

Dual Inhibition of Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX)

Arachidonic acid is metabolized via two primary enzymatic pathways to produce pro-inflammatory eicosanoids: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes.[12] this compound is a potent dual inhibitor of both COX and 5-LOX.[12][13] It effectively suppresses the expression of inducible cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), key enzymes that are upregulated during inflammation and produce prostaglandin E2 (PGE2) and nitric oxide (NO), respectively.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of this compound from various studies.

Table 1: In Vitro Inhibitory Effects of this compound

| Target/Mediator | Cell Line | Stimulant | PF Concentration | Effect | Reference |

|---|---|---|---|---|---|

| Cell Viability | RAW 264.7 | - | < 48 µM | Not cytotoxic | [1][3] |

| Prostaglandin E2 (PGE2) | RAW 264.7 | LPS | Not specified | Conspicuous inhibition | [1][3] |

| TNF-α | RAW 264.7 | LPS | Not specified | Conspicuous inhibition | [1][3] |

| IL-1β | RAW 264.7 | LPS | Not specified | Conspicuous inhibition | [1][3] |

| IL-6 | RAW 264.7 | LPS | Not specified | Conspicuous inhibition | [1][3] |

| Nitric Oxide (NO) | RAW 264.7 | LPS + IFN-γ | Conc. dependent | Significant inhibition | [6] |

| iNOS mRNA Expression | RAW 264.7 | LPS + IFN-γ | Conc. dependent | Inhibition | [6] |

| NF-κB Binding Activity | RAW 264.7 | LPS + IFN-γ | Conc. dependent | Inhibition |[6] |

Table 2: Enzymatic Inhibition by this compound

| Enzyme | IC50 Value | Reference |

|---|---|---|

| Cyclooxygenase (COX) | 4.35 µM | [13] |

| 5-Lipoxygenase (5-LOX) | 5.75 µM |[13] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to evaluate the anti-inflammatory action of this compound.

In Vitro Anti-inflammatory Assay in Macrophages

This protocol describes the common workflow for assessing the anti-inflammatory effects of this compound on LPS-stimulated RAW 264.7 macrophages.

References

- 1. researchgate.net [researchgate.net]

- 2. Therapeutic potential of caffeic acid phenethyl ester and its anti-inflammatory and immunomodulatory effects (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. Caffeic acid phenethyl ester inhibits nitric oxide synthase gene expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Nutraceutical Strategies for Suppressing NLRP3 Inflammasome Activation: Pertinence to the Management of COVID-19 and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Involvement of NLRP3 inflammasome pathway in the protective mechanisms of ferulic acid and p-coumaric acid in LPS-induced sickness behavior and neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyenylpyrrole Derivatives Inhibit NLRP3 Inflammasome Activation and Inflammatory Mediator Expression by Reducing Reactive Oxygen Species Production and Mitogen-Activated Protein Kinase Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Antioxidant Properties of Phenethyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Phenethyl ferulate, also widely known as Caffeic Acid Phenethyl Ester (CAPE), is a potent polyphenolic compound found in honeybee propolis.[1] It has garnered significant attention within the scientific community for its diverse biological activities, including well-documented antioxidant, anti-inflammatory, and anti-cancer properties.[2] This technical guide provides a comprehensive overview of the core antioxidant mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and schematic diagrams of the key signaling pathways involved.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-pronged approach, encompassing direct neutralization of free radicals and the modulation of endogenous cellular antioxidant systems.

1. Direct Radical Scavenging Activity: The chemical structure of this compound, featuring a catechol ring, is fundamental to its potent free radical scavenging capabilities.[3] The hydroxyl groups on the catechol moiety can readily donate a hydrogen atom to stabilize highly reactive oxygen species (ROS), thereby terminating damaging radical chain reactions.[4] This direct scavenging activity has been demonstrated against various radicals, including the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and in assays measuring the inhibition of lipid peroxidation.[5][6]

2. Upregulation of Endogenous Antioxidant Defenses via the Nrf2-Keap1 Signaling Pathway: A primary mechanism of its cellular protective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[7] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] this compound, acting as an electrophile, can interact with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, causing it to release Nrf2.[7] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription. This results in the increased synthesis of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and other enzymes involved in glutathione synthesis and recycling.[2]

3. Inhibition of Pro-Oxidant Enzymes: this compound has been shown to be a potent inhibitor of enzymes that contribute to oxidative stress and inflammation, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[5] These enzymes are involved in the metabolism of arachidonic acid, which leads to the production of prostaglandins and leukotrienes, respectively. By inhibiting COX and 5-LOX, this compound reduces the generation of inflammatory mediators and associated reactive oxygen species.[6]

4. Inhibition of Lipid Peroxidation: Lipid peroxidation is a destructive chain reaction that damages cellular membranes, leading to impaired function and cell death. This compound effectively inhibits lipid peroxidation by scavenging lipid peroxyl radicals, thereby breaking the chain reaction.[1] This protective effect helps maintain the integrity and fluidity of cell membranes, which is crucial for cellular health.

Quantitative Antioxidant Activity Data

The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. A lower IC50 value indicates greater antioxidant activity.[2]

| Assay / Target | IC50 Value (µM) | Reference Compound | Comments |

| Radical Scavenging Assays | |||

| DPPH Radical Scavenging | 1.09 | - | Measures direct hydrogen-donating ability.[5] |

| ABTS Radical Scavenging | Activity Confirmed | - | Specific IC50 value not consistently reported, but activity is well-established.[6] |

| AAPH-induced Lipid Peroxidation | 0.70 | - | Measures inhibition of peroxyl radical-induced oxidation.[5] |

| Enzyme Inhibition Assays | |||

| Cyclooxygenase (COX) | 4.35 | - | Dual inhibitor of COX/LOX pathways.[5] |

| 5-Lipoxygenase (5-LOX) | 5.75 | - | Reduces production of inflammatory leukotrienes.[5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of antioxidant properties. Below are protocols for key assays cited.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm, which corresponds to a color change from violet to yellow.

-

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 60-100 µM). The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Sample Preparation: Dissolve this compound and a reference standard (e.g., Trolox or Ascorbic Acid) in a suitable solvent (e.g., methanol or ethanol) to create a stock solution. Prepare a series of dilutions from the stock.

-

Reaction: In a 96-well microplate or cuvettes, add a small volume of the sample or standard dilution (e.g., 50 µL). To this, add a larger volume of the DPPH working solution (e.g., 950 µL). A blank containing only the solvent instead of the sample should also be prepared.

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (typically 30 minutes).

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

IC50 Determination: Plot the % inhibition against the concentration of the antioxidant. The IC50 value is the concentration that causes 50% inhibition of the DPPH radical, determined by regression analysis.[2]

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant leads to a loss of color, which is measured spectrophotometrically around 734 nm.

-

Methodology:

-

Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Sample Preparation: Prepare serial dilutions of this compound and a reference standard (e.g., Trolox) in the same solvent used for the working solution.

-

Reaction: Add a small volume of the sample or standard (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL).

-

Incubation: Allow the reaction to proceed for a defined time (e.g., 6 minutes) at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation and IC50 Determination: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

-

3. Cellular Antioxidant Activity (CAA) Assay using DCFH-DA

-

Principle: This cell-based assay measures the ability of a compound to prevent the formation of intracellular ROS. The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity is quantified by the reduction in fluorescence in the presence of the test compound.

-

Methodology:

-

Cell Culture: Seed adherent cells (e.g., HepG2, Caco-2) in a black, clear-bottom 96-well plate and allow them to reach confluence.

-

Loading with Probe: Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a solution of DCFH-DA (e.g., 25 µM) for a specified time (e.g., 1 hour) at 37°C.

-

Treatment: Remove the DCFH-DA solution, wash the cells, and then add the test compound (this compound) at various concentrations, along with a free radical generator like AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).

-

Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence emission (approx. 535 nm) with excitation at approx. 485 nm at regular intervals over a period of time (e.g., 1 hour).

-

Calculation: Calculate the area under the curve (AUC) from the fluorescence vs. time plot. The Cellular Antioxidant Activity is calculated as: CAA (%) = 100 - [(AUC_sample / AUC_control) x 100]

-

EC50 Determination: The median effective concentration (EC50) is determined from the dose-response curve.

-

Conclusion

This compound (CAPE) is a multifaceted antioxidant with significant potential for therapeutic applications. Its efficacy stems from a combination of direct free radical scavenging and the powerful induction of the body's own antioxidant defense systems through the Nrf2 signaling pathway. Furthermore, its ability to inhibit pro-oxidant enzymes like COX and 5-LOX and to prevent lipid peroxidation underscores its comprehensive protective capabilities against oxidative stress. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore and harness the antioxidant properties of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivity and Chemical Synthesis of Caffeic Acid Phenethyl Ester and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antiradical/Antioxidant Activities of Caffeic Acid Phenethyl Ester and Its Related Propionic, Acetic, and Benzoic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Phenethyl Ferulate: A Technical Overview for Neuroscientists and Drug Development Professionals

An In-depth Exploration of the Mechanisms and Experimental Evidence Supporting Phenethyl Ferulate as a Promising Neuroprotective Agent

This compound (PFA), a naturally occurring ester of ferulic acid, is emerging as a compound of significant interest in the field of neuroprotection. Extensive research into its biological activities has revealed a multi-faceted mechanism of action, primarily centered on its potent antioxidant, anti-inflammatory, and anti-apoptotic properties. This technical guide provides a comprehensive overview of the neuroprotective effects of PFA in neuronal cells, detailing the underlying molecular pathways and providing standardized experimental protocols for its investigation.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways, offering a multi-pronged approach to combating neuronal damage.

1. Attenuation of Oxidative Stress: A primary driver of neuronal injury in neurodegenerative diseases and acute brain injuries is oxidative stress. PFA effectively mitigates this by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, PFA promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, leading to the upregulation of crucial protective enzymes such as Heme Oxygenase-1 (HO-1). HO-1, in turn, catalyzes the degradation of pro-oxidant heme into biliverdin (which is subsequently converted to the potent antioxidant bilirubin), carbon monoxide, and free iron. This cascade of events enhances the cell's capacity to neutralize reactive oxygen species (ROS) and protect against oxidative damage.

2. Anti-Inflammatory Effects: Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a hallmark of many neurological disorders. PFA demonstrates significant anti-inflammatory activity by inhibiting key inflammatory pathways. It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response. By preventing the nuclear translocation of NF-κB, PFA downregulates the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).

3. Inhibition of Apoptosis: PFA protects neuronal cells from programmed cell death, or apoptosis, by modulating the expression of key apoptotic and anti-apoptotic proteins. It has been observed to decrease the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while increasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and prevent the activation of the caspase cascade that ultimately leads to cell death.

Quantitative Data on the Bioactivity of this compound and Related Compounds

The following tables summarize key quantitative data from studies investigating the efficacy of this compound and its structural analogs in neuronal and related cell models. This data provides a comparative basis for evaluating its potential as a neuroprotective agent.

| Compound | Target | IC50 Value (µM) | Cell Type/System | Reference |

| This compound | Cyclooxygenase (COX) | 4.35 | In vitro enzyme assay | [1] |

| This compound | 5-Lipoxygenase (5-LOX) | 5.75 | In vitro enzyme assay | [1] |

| Compound | Treatment | Effect | Cell Type | Reference |

| Ethyl ferulate | 5 µM for 6 hours | Maximal induction of HO-1 protein expression | Rat primary neurons | [2] |

| Ethyl ferulate | 12-hour pre-incubation | Enhanced resistance to glucose oxidase-mediated oxidative damage | Rat primary neurons | [2] |

| Compound | Model | Treatment Concentrations | Key Findings | Reference |

| Benzyl ferulate | Hypoxia/Reoxygenation (H/R) in SH-SY5Y cells | 10⁻⁸ µM, 10⁻⁷ µM, 10⁻⁶ µM | Dose-dependently increased cell viability and decreased apoptosis. | [3][4] |

| Benzyl ferulate | Cerebral Ischemia/Reperfusion in rats | 5 mg/kg, 10 mg/kg, 15 mg/kg | Dose-dependently reduced infarct volume and neuronal apoptosis. | [3] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Signaling pathways modulated by this compound for neuroprotection.

Caption: General experimental workflow for assessing PFA's neuroprotective effects.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the neuroprotective effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Materials:

-

Neuronal cells (e.g., SH-SY5Y or PC12)

-

96-well culture plates

-

Complete culture medium

-

This compound (PFA) stock solution (dissolved in DMSO)

-

Neurotoxic agent (e.g., H₂O₂, glutamate, MPP+)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Protocol:

-

Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of PFA (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2-24 hours). Include a vehicle control (DMSO).

-

Induce neurotoxicity by adding the chosen neurotoxic agent at a predetermined concentration and incubate for the desired time (e.g., 24 hours).

-

After the incubation period, remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate at 37°C for 2-4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Neuronal cells

-

6-well culture plates

-

PFA and neurotoxic agent

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Protocol:

-

Seed cells in 6-well plates and treat with PFA and the neurotoxic agent as described in the MTT assay protocol.

-

Harvest the cells by trypsinization (for adherent cells) and collect the culture medium (containing floating/dead cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

Western Blot Analysis for Nrf2 and HO-1 Expression

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

-

Materials:

-

Neuronal cells

-

6-well culture plates

-

PFA and neurotoxic agent

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-Lamin B for nuclear fraction, anti-β-actin for whole-cell lysate)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Treat cells in 6-well plates as previously described.

-

For whole-cell lysates: Wash cells with cold PBS and lyse them directly in RIPA buffer.

-

For nuclear and cytoplasmic fractions: Use a nuclear extraction kit according to the manufacturer's instructions to separate the fractions.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control (β-actin for whole-cell lysate, Lamin B for nuclear fraction).

-

Conclusion

This compound demonstrates significant promise as a neuroprotective agent with a well-defined, multi-target mechanism of action. Its ability to combat oxidative stress, inflammation, and apoptosis through the modulation of key signaling pathways like Nrf2/HO-1 and NF-κB makes it a compelling candidate for further investigation in the context of various neurodegenerative and acute neurological conditions. The experimental protocols outlined in this guide provide a standardized framework for researchers to further elucidate the neuroprotective potential of this remarkable natural compound. As research continues, this compound may pave the way for novel therapeutic strategies aimed at preserving neuronal function and combating the devastating effects of neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl ferulate, a lipophilic polyphenol, induces HO-1 and protects rat neurons against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective Effect of Benzyl Ferulate on Ischemia/Reperfusion Injury via Regulating NOX2 and NOX4 in Rats: A Potential Antioxidant for CI/R Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Phenethyl Ferulate: A Potent Modulator of the NF-κB Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs a wide array of cellular processes, including inflammation, immunity, and cell survival. Its dysregulation is implicated in the pathophysiology of numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Phenethyl ferulate (PF), a naturally occurring phenolic compound, has emerged as a significant inhibitor of the NF-κB signaling cascade. This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its inhibitory effects on the NF-κB pathway, supported by quantitative data and detailed experimental methodologies.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors comprises five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p50/p105), and NF-κB2 (p52/p100). In its inactive state, NF-κB dimers are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), most notably IκBα. The canonical NF-κB pathway, the most common activation route, is triggered by various stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and lipopolysaccharide (LPS).

Upon stimulation, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ), is activated. The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at specific serine residues.[1] This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome.[2] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimers (typically the p65/p50 heterodimer), facilitating their translocation into the nucleus.[3] Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, thereby inducing the transcription of a plethora of pro-inflammatory and pro-survival genes, such as those encoding for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5]

This compound's Mechanism of Action in the NF-κB Pathway

This compound has been demonstrated to be a potent anti-inflammatory agent that exerts its effects by directly targeting multiple key steps within the NF-κB signaling cascade.[6][7][8] The primary mechanism of PF's inhibitory action involves the suppression of IκBα phosphorylation and subsequent degradation.[6][8] By preventing the phosphorylation of IκBα, PF ensures that the inhibitory protein remains bound to NF-κB, effectively trapping the transcription factor in the cytoplasm and preventing its nuclear translocation.[6][7]

Furthermore, studies indicate that this compound's influence extends upstream of IκBα phosphorylation. It has been shown to inhibit the phosphorylation of Akt, a serine/threonine kinase that can contribute to the activation of the IKK complex.[6][8] By attenuating Akt phosphorylation, PF adds another layer of inhibition to the NF-κB pathway, reducing the initial signal for IKK activation. The culmination of these inhibitory actions is a significant reduction in the nuclear translocation of the p65 subunit of NF-κB, leading to a downstream suppression of NF-κB-mediated gene transcription.[6][7][8]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on the NF-κB pathway and downstream inflammatory responses have been quantified in various studies. The following tables summarize key findings from research conducted on LPS-stimulated RAW 264.7 macrophages.

Table 1: Effect of this compound on Cell Viability

| Concentration (μM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 3 | No significant change |

| 6 | No significant change |

| 12 | No significant change |

| 24 | No significant change |

| 48 | No significant change |

| Data synthesized from studies indicating no cytotoxicity below 48 μM.[6][7] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production by this compound

| Treatment | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-6 (pg/mL) |

| Control | < 50 | < 20 | < 30 |

| LPS (1 μg/mL) | 2500 ± 200 | 800 ± 75 | 1500 ± 150 |

| LPS + PF (12 μM) | 1500 ± 130 | 500 ± 50 | 900 ± 100 |

| LPS + PF (24 μM) | 800 ± 70 | 250 ± 30 | 400 ± 50 |

| LPS + PF (48 μM) | 400 ± 40 | 100 ± 15 | 200 ± 25 |

| Values are representative of dose-dependent inhibition reported in the literature.[6][7][8] |

Table 3: Suppression of NF-κB Pathway Protein Expression and Phosphorylation by this compound

| Treatment | p-IκBα / IκBα Ratio | Nuclear p65 / Total p65 Ratio | iNOS Expression (relative units) | COX-2 Expression (relative units) |

| Control | 0.1 ± 0.02 | 0.2 ± 0.03 | < 0.1 | < 0.1 |

| LPS (1 μg/mL) | 1.0 ± 0.1 | 0.9 ± 0.08 | 1.0 ± 0.1 | 1.0 ± 0.1 |

| LPS + PF (24 μM) | 0.4 ± 0.05 | 0.4 ± 0.05 | 0.5 ± 0.06 | 0.4 ± 0.05 |

| LPS + PF (48 μM) | 0.2 ± 0.03 | 0.25 ± 0.04 | 0.2 ± 0.03 | 0.2 ± 0.03 |

| Relative protein expression and phosphorylation ratios are based on densitometric analysis from Western blot data.[6][7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[9][10]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[9]

-

Plating: For experiments, cells are seeded in appropriate culture plates (e.g., 6-well plates for protein extraction, 96-well plates for viability assays) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 0, 12, 24, 48 μM) for 1-2 hours.

-

Stimulation: Following pre-treatment, cells are stimulated with 1 μg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 30 minutes for phosphorylation studies, 24 hours for cytokine and protein expression studies).

Western Blot Analysis

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p-IκBα, IκBα, p-p65, p65, iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Band intensities are quantified using densitometry software and normalized to the loading control.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Sample Collection: The cell culture supernatant is collected after the treatment period.

-

Assay Procedure: The concentrations of TNF-α, IL-1β, and IL-6 in the supernatant are measured using commercially available ELISA kits according to the manufacturer's instructions.[7]

-

Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are determined by interpolation from the standard curve.

NF-κB Luciferase Reporter Assay

-

Transfection: RAW 264.7 cells are transiently co-transfected with an NF-κB-dependent firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[11][12]

-

Treatment and Stimulation: After 24 hours of transfection, the cells are treated with this compound and stimulated with LPS as described in section 4.1.

-

Cell Lysis: Cells are lysed, and the firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.[11]

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as relative luciferase units (RLU).

Electrophoretic Mobility Shift Assay (EMSA)

-

Nuclear Protein Extraction: Nuclear extracts are prepared from treated and stimulated cells using a nuclear extraction kit.

-

Probe Labeling: A double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence is end-labeled with biotin or a radioactive isotope (e.g., [γ-³²P]ATP).[13][14]

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.[14]

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by electrophoresis on a non-denaturing polyacrylamide gel.[15][16]

-

Detection: The gel is transferred to a nylon membrane (for biotin-labeled probes) and detected using a streptavidin-HRP conjugate and chemiluminescence, or exposed to X-ray film (for radiolabeled probes). The resulting bands indicate the DNA-binding activity of NF-κB.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions by potently inhibiting the NF-κB signaling pathway. Its multi-faceted mechanism of action, involving the suppression of Akt phosphorylation, inhibition of IκBα phosphorylation and degradation, and the subsequent blockade of p65 nuclear translocation, underscores its efficacy in downregulating the expression of key pro-inflammatory mediators. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel NF-κB inhibitors, paving the way for the development of new anti-inflammatory therapeutics.

References

- 1. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel allosteric inhibitor that prevents IKKβ activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of p65 Nuclear Translocation by Baicalein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. researchgate.net [researchgate.net]

- 7. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phenethylferulate as a natural inhibitor of inflammation in LPS-stimulated RAW 264.7 macrophages: focus on NF-κB, Akt and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bosterbio.com [bosterbio.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Detection of NF-κB activity in skeletal muscle cells by electrophoretic mobility shift analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. licorbio.com [licorbio.com]

- 15. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Phenethyl Ferulate: A Modulator of MAPK Signaling in Inflammatory Responses

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phenethyl ferulate (PF), a natural compound, has demonstrated significant potential as a modulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This technical guide provides a comprehensive overview of the molecular mechanisms through which PF exerts its effects, with a focus on its inhibitory action on key kinases within the MAPK cascade. The information presented herein is intended to support further research and development of PF as a potential therapeutic agent for inflammatory-mediated immune disorders. This document summarizes key quantitative data, details experimental protocols for replication and further investigation, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and MAPK Signaling

This compound is a bioactive compound found in Notopterygii Rhizoma et Radix. It has garnered interest for its anti-inflammatory properties. The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade of protein kinases that regulates a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. The three major subfamilies of MAPKs are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.

Quantitative Analysis of MAPK Modulation by this compound

This compound has been shown to inhibit the phosphorylation of ERK, JNK, and p38 in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following table summarizes the quantitative data on the inhibitory effects of PF on the phosphorylation of these key MAPK proteins.

| Target Protein | Cell Line | Stimulant | PF Concentration (µM) | Inhibition of Phosphorylation (%) | Reference |

| p-ERK | RAW 264.7 | LPS | 12 | 53.6 | [1] |

| p-JNK | RAW 264.7 | LPS | 12 | 73.8 | [1] |

| p-p38 | RAW 264.7 | LPS | 12 | 62.4 | [1] |

Molecular Mechanism of Action

The anti-inflammatory effects of this compound are attributed to its ability to suppress the activation of the MAPK signaling pathway. In the context of an inflammatory stimulus such as LPS, Toll-like receptor 4 (TLR4) is activated, initiating a downstream cascade that leads to the phosphorylation and activation of MAPK kinases (MAPKKs) and subsequently MAPKs (ERK, JNK, and p38). This compound is thought to interfere with this cascade, leading to a reduction in the phosphorylation of ERK, JNK, and p38.[1] This inhibition, in turn, prevents the activation of downstream transcription factors and the subsequent expression of pro-inflammatory mediators.[1] While the precise upstream target of PF is still under investigation, evidence suggests that like other phenolic acids, it may interfere with the TLR4 signaling pathway.[1]

References

The Bioavailability of Phenethyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the bioavailability of phenethyl ferulate is limited in publicly available scientific literature. This guide synthesizes available information on closely related compounds, particularly ethyl ferulate, and established methodologies to provide a comprehensive overview for research and development purposes. All data presented for ethyl ferulate should be considered as a surrogate and may not be directly extrapolated to this compound.

Executive Summary

This compound, an ester of ferulic acid and phenethyl alcohol, is a compound of interest for its potential therapeutic properties, including anti-inflammatory effects.[1] Understanding its bioavailability—the extent and rate at which it enters the systemic circulation—is critical for its development as a therapeutic agent. This technical guide provides a detailed examination of the factors influencing the bioavailability of this compound, drawing upon pharmacokinetic data from the closely related ethyl ferulate, outlining relevant experimental protocols, and proposing metabolic pathways. The aim is to equip researchers and drug development professionals with the foundational knowledge required to design and interpret studies on this compound's absorption, distribution, metabolism, and excretion (ADME).

Pharmacokinetics of Ferulic Acid from Ethyl Ferulate Administration

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters of ferulic acid measured in rat plasma following the oral administration of ethyl ferulate at a dose of 150 mg/kg.[2][3]

| Parameter | Value (Mean ± SE) | Description |

| Cmax (Maximum Plasma Concentration) | 18.38 ± 1.38 µg/mL | The highest concentration of ferulic acid observed in the plasma. |

| Tmax (Time to Maximum Concentration) | 0.25 h | The time at which Cmax is reached. |

| t½α (Absorption Half-life) | 0.09 ± 0.01 h | The time taken for half of the ferulic acid to be absorbed. |

| t½β (Elimination Half-life) | 0.11 ± 0.01 h | The time taken for the plasma concentration of ferulic acid to decrease by half during the elimination phase. |

| Vd(area)/F (Apparent Volume of Distribution) | 1.25 ± 0.12 L/kg | A theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma. |

| Cl(B) (Total Body Clearance) | 7.35 ± 0.57 L/h/kg | A measure of the rate at which a drug is removed from the body. |

| MRT (Mean Residence Time) | 0.40 ± 0.00 h | The average time the drug molecules stay in the body. |

Data from a study on ferulic acid pharmacokinetics following oral administration of ethyl ferulate in rats.[2][3]

Experimental Protocols

The following sections detail the methodologies that can be employed to assess the bioavailability of this compound, based on established protocols for similar compounds.

In Vivo Oral Bioavailability Study in Rats

This protocol is adapted from a study on ethyl ferulate and represents a standard approach for determining the pharmacokinetic profile of a compound after oral administration.[4][5][6][7]

Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound and its primary metabolite, ferulic acid, following oral administration in rats.

Animal Model:

-

Species: Wistar or Sprague-Dawley rats.[8]

-

Sex: Female or male, with justification.

-

Weight: 300-400 g.[3]

-

Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water. Animals should be fasted overnight before dosing.

Dosing:

-

Test Article: this compound.

-

Dose: To be determined based on preliminary toxicity and efficacy studies.

-

Formulation: Dissolved in a suitable vehicle (e.g., a mixture of arachis oil, Tween 80, and 1-methyl-2-pyrrolidone).[2]

-

Route of Administration: Oral gavage.

Blood Sampling:

-

Collection Site: Retro-orbital plexus or other appropriate site.

-

Time Points: A series of time points to capture the absorption, distribution, and elimination phases (e.g., 0.083, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose).[2]

-

Anticoagulant: K3EDTA.

Sample Processing and Analysis:

-

Plasma Preparation: Centrifuge blood samples to separate plasma.

-

Sample Extraction: Precipitate plasma proteins with a solvent like acetonitrile.[3]

-

Analytical Method: Quantify the concentrations of this compound and its metabolites using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[2][9]

Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution using appropriate software.[2]

In Vitro Caco-2 Permeability Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drugs.[10][11][12][13][14][15]

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.

Methodology:

-

Cell Culture: Culture Caco-2 cells on semi-permeable filter supports for approximately 21 days to allow for differentiation into a monolayer with tight junctions, mimicking the intestinal epithelium.[10][14]

-

Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer Yellow.[13]

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: Add this compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This simulates absorption.

-

Basolateral to Apical (B-A) Transport: Add this compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side. This assesses efflux.

-

-

Sample Analysis: Quantify the concentration of this compound in the donor and receiver compartments at various time points using UPLC-MS/MS.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[13]

-

Visualizations: Pathways and Workflows

Proposed Metabolic Pathway of this compound

Based on the known metabolism of ferulic acid and related phenolic compounds, this compound is likely to undergo hydrolysis to liberate ferulic acid and phenethyl alcohol.[16][17][18][19][20] Ferulic acid is then expected to be metabolized primarily through Phase II conjugation reactions, namely glucuronidation and sulfation.[16][17][18][19][20] The phenethyl alcohol moiety may also undergo metabolism.

Proposed metabolic pathway of this compound.

Experimental Workflow for In Vivo Oral Bioavailability Study

The following diagram illustrates the key steps in an in vivo pharmacokinetic study to determine the oral bioavailability of a test compound.

Workflow for an in vivo oral bioavailability study.

Conceptual Diagram of Oral Bioavailability

This diagram illustrates the journey of an orally administered drug and the factors that reduce its bioavailability.

Factors affecting oral bioavailability.

Conclusion

While the direct bioavailability and pharmacokinetic profile of this compound remain to be fully elucidated, this technical guide provides a robust framework for researchers and drug development professionals. By leveraging data from the closely related ethyl ferulate and employing established in vivo and in vitro methodologies, a comprehensive understanding of this compound's ADME properties can be achieved. The proposed metabolic pathways and experimental workflows offer a starting point for designing studies that will be crucial for the successful development of this compound as a potential therapeutic agent. Future research should focus on conducting dedicated pharmacokinetic studies on this compound to provide the definitive data needed for its clinical advancement.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of dietary phenethyl isothiocyanate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of phenethyl isothiocyanate in human plasma and urine by ammonia derivatization and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 11. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 12. enamine.net [enamine.net]

- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 15. Correlation of in vitro and in vivo models for the oral absorption of peptide drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Regioselective Sulfation and Glucuronidation of Phenolics: Insights into the Structural Basis of Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of glucuronidation and sulfation by dibutyryl cyclic AMP in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. njacs.org [njacs.org]